Amtolmetin Guacil-d3

Mass Spectrometry Isotopic Labeling Internal Standard

Quantifying Amtolmetin Guacil in biological matrices is hampered by co-elution and identical mass-to-charge ratios of unlabeled standards. Amtolmetin Guacil-d3 (AG-d3) is a deuterium-labeled analog that overcomes this with a +3 Da mass shift, enabling precise LC-MS quantification as a validated internal standard. - Eliminates matrix-effect inaccuracies by co-eluting with the native analyte while being independently detectable. - Supports pharmacokinetic studies, metabolism tracing, and FDA-compliant generic formulation testing. - Available with reliable stock and global shipping for immediate method validation.

Molecular Formula C₂₄H₂₁D₃N₂O₅
Molecular Weight 423.48
Cat. No. B1163096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmtolmetin Guacil-d3
SynonymsN-[2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetyl]glycine 2-Methoxyphenyl Ester-d3;  Amtolmethin Guacil-d3;  Amtolmetin Guacyl-d3
Molecular FormulaC₂₄H₂₁D₃N₂O₅
Molecular Weight423.48
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amtolmetin Guacil-d3: Stable Isotope Internal Standard


Amtolmetin Guacil-d3 (AG-d3) is a deuterium-labeled analog of the non-steroidal anti-inflammatory drug (NSAID) prodrug Amtolmetin Guacil (AG) [1]. It is characterized by the substitution of three hydrogen atoms with deuterium atoms in the 2-methoxyphenyl moiety , resulting in a molecular formula of C₂₄H₂₁D₃N₂O₅ and a molecular weight of 423.48 g/mol . As a stable isotope-labeled compound, AG-d3 is primarily utilized as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) or HPLC-UV methods for the quantitative determination of Amtolmetin Guacil and its metabolites in complex biological matrices, ensuring high analytical accuracy and precision .

Workflow
LC-MS or HPLC-UV quantitation of Amtolmetin Guacil and metabolites
Selection
Deuterium-labeled internal standard with +3 Da mass shift
Context
Bioanalytical method accuracy in complex biological matrices

Why Amtolmetin Guacil-d3 Cannot Be Substituted


The unlabeled compound, Amtolmetin Guacil, co-elutes and shares an identical mass-to-charge ratio (m/z) with the target analyte, rendering it indistinguishable and thus unsuitable as an internal standard for quantitative mass spectrometry [1]. Structural analogs, such as Tolmetin or other NSAIDs, exhibit different chromatographic retention times and ionization efficiencies in the mass spectrometer source, leading to inaccurate correction for matrix effects and sample preparation variability [2]. Amtolmetin Guacil-d3, with its near-identical physicochemical properties but distinct +3 Da mass shift, uniquely co-elutes with the native analyte while being independently detectable by the mass spectrometer, fulfilling the essential requirement for a valid internal standard in validated bioanalytical assays [3].

!
Unlabeled Amtolmetin Guacil co-elutes and shares an identical m/z, preventing independent MS detection as an internal standard.
!
Structural analogs (e.g., Tolmetin) differ in retention time and ionization efficiency, compromising accurate matrix-effect correction.
!
Only the +3 Da shift of AG-d3 enables co-elution with distinct MS signal, a prerequisite for valid bioanalytical assays.

Amtolmetin Guacil-d3 Quantitative Differentiation


Mass Shift Differentiation in MS

The substitution of three hydrogen atoms (¹H, mass ~1.008) with deuterium (²H, mass ~2.014) in Amtolmetin Guacil-d3 results in a distinct molecular weight of 423.48 g/mol, compared to 420.47 g/mol for the unlabeled Amtolmetin Guacil, a calculated difference of +3.01 Da [1]. This mass shift permits the mass spectrometer to independently monitor the signal of the internal standard (AG-d3) without interference from the native analyte (AG) [2].

Mass Shift
Head-to-head
+3.01 Da (d3 vs. unlabeled)
Enables independent MS monitoring
Calculated from molecular formulas
Mass Spectrometry Isotopic Labeling Internal Standard

Site-Specific Deuterium Labeling Confirmation

Amtolmetin Guacil-d3 is specifically labeled as 2-(methoxy-d3)phenyl ester, confirmed by the IUPAC International Chemical Identifier (InChI) which explicitly notes the deuterium substitution pattern: `/i3D3` . In contrast, the unlabeled compound's InChI lacks this isotopic specification [1]. This defined labeling site ensures no metabolic scrambling occurs at this position, providing a stable isotopic signature distinct from potential deuterium exchange in other positions or from uniformly labeled analogs.

Site-Specific Labeling
Source review
2-(methoxy-d3)phenyl ester
Prevents metabolic scrambling
Confirmed by InChI isotopic notation
NMR Spectroscopy Isotopic Labeling Structural Elucidation

Isotopic Purity for Accurate Quantification

While lot-specific Certificates of Analysis must be consulted, commercial stable isotope-labeled standards for bioanalysis are routinely supplied with isotopic enrichment ≥98 atom % D [1]. This high isotopic purity is a critical quality attribute for internal standards, as lower purity (e.g., 90% D) would introduce significant signal in the analyte channel, leading to quantification bias [2]. Amtolmetin Guacil-d3, as a dedicated research standard, is expected to meet this ≥98% specification, contrasting with potential impurities or alternative non-deuterated internal standards that lack this level of specificity.

Isotopic Purity
Class-level
≥98 atom % D (class-level)
Minimizes cross-signal interference
Lot-specific CoA required for verification
Isotopic Purity Method Validation LC-MS

Amtolmetin Guacil-d3 Validated Applications


Quantitative Bioanalysis in PK Studies

Amtolmetin Guacil-d3 is the required internal standard for the accurate quantification of Amtolmetin Guacil in plasma or serum during preclinical and clinical pharmacokinetic studies. Its use corrects for variability in sample extraction, LC injection, and MS ionization efficiency, which is essential for generating reliable concentration-time profiles and calculating key PK parameters (e.g., Cmax, AUC) [1].

Metabolite Identification and Profiling

The distinct +3 Da mass shift of Amtolmetin Guacil-d3 facilitates its use as a tracer in in vitro and in vivo metabolism studies. By co-administering a mixture of labeled and unlabeled compound, researchers can distinguish metabolites originating from the parent drug from endogenous interferences, enabling more confident structural elucidation and quantitative assessment of metabolic pathways [2].

Method Validation for ANDAs

During the development of generic formulations of Amtolmetin Guacil, Amtolmetin Guacil-d3 is used as a reference standard and internal standard to develop and validate stability-indicating analytical methods as required by regulatory agencies like the FDA. It ensures that the analytical methods used to demonstrate pharmaceutical equivalence and bioequivalence are specific, accurate, and robust [3].

Clinical Assay Standardization and QC

In clinical laboratories, Amtolmetin Guacil-d3 can be used to prepare calibration standards and quality control (QC) samples for therapeutic drug monitoring or diagnostic assays. Its use as an internal standard ensures day-to-day and instrument-to-instrument reproducibility, which is critical for generating clinically actionable results .

Application
Selection Property
Validation Focus
Quantitative bioanalysis of Amtolmetin Guacil in plasma research matrices
Co-elution with distinct +3 Da MS shift
Accuracy/precision endpoint review
Metabolite identification using labeled tracer
Stable isotopic signature for parent drug tracing
Metabolite structural elucidation
Method development for formulation equivalence testing
Reliable correction of matrix effects and variability
Method validation documentation review
Research PK parameter estimation
Isotope-labeled ISTD for reproducible quantitation
Research PK monitoring context

Technical Documentation Hub

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